1-(1-Cbz-4-piperidyl)-1-(2-chloro-3-pyridyl)urea
Overview
Description
1-(1-Cbz-4-piperidyl)-1-(2-chloro-3-pyridyl)urea is a complex organic compound that features a benzyl group, a piperidine ring, and a pyridine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1-Cbz-4-piperidyl)-1-(2-chloro-3-pyridyl)urea typically involves multiple steps. One common method starts with the preparation of the piperidine ring, followed by the introduction of the ureido group and the pyridine moiety. The final step involves the benzylation of the compound. Reaction conditions often include the use of organic solvents like dichloromethane or tetrahydrofuran, and catalysts such as palladium on carbon for hydrogenation steps .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Safety measures are crucial due to the use of potentially hazardous reagents and conditions.
Chemical Reactions Analysis
Types of Reactions
1-(1-Cbz-4-piperidyl)-1-(2-chloro-3-pyridyl)urea can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of palladium on carbon.
Substitution: Nucleophilic substitution reactions can occur, especially at the chloro-pyridine moiety, using reagents like sodium methoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas, palladium on carbon.
Substitution: Sodium methoxide, other nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols.
Scientific Research Applications
1-(1-Cbz-4-piperidyl)-1-(2-chloro-3-pyridyl)urea has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(1-Cbz-4-piperidyl)-1-(2-chloro-3-pyridyl)urea involves its interaction with specific molecular targets. It may act as an inhibitor of certain enzymes or receptors, thereby modulating biological pathways. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Indazole derivatives: Known for their anti-inflammatory and anticancer activities.
Imidazole derivatives: Widely used in medicinal chemistry for their broad range of biological activities.
Pyrrolo[3,4-c]pyridine derivatives: Investigated for their potential as GPR119 agonists.
Uniqueness
1-(1-Cbz-4-piperidyl)-1-(2-chloro-3-pyridyl)urea is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C19H21ClN4O3 |
---|---|
Molecular Weight |
388.8 g/mol |
IUPAC Name |
benzyl 4-[carbamoyl-(2-chloropyridin-3-yl)amino]piperidine-1-carboxylate |
InChI |
InChI=1S/C19H21ClN4O3/c20-17-16(7-4-10-22-17)24(18(21)25)15-8-11-23(12-9-15)19(26)27-13-14-5-2-1-3-6-14/h1-7,10,15H,8-9,11-13H2,(H2,21,25) |
InChI Key |
YERWBUDFGKQUBJ-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1N(C2=C(N=CC=C2)Cl)C(=O)N)C(=O)OCC3=CC=CC=C3 |
Origin of Product |
United States |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.